molecular formula C10H17N3O3 B2406223 Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate CAS No. 2247206-75-1

Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate

Cat. No.: B2406223
CAS No.: 2247206-75-1
M. Wt: 227.264
InChI Key: RTMCKDRGYDMGDC-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy group and an aminoacetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxy group and the propan-2-yl group. This can be done using methanol and isopropyl halides in the presence of a base such as sodium hydride.

    Aminoacetate Formation: The final step involves the introduction of the aminoacetate moiety. This can be achieved by reacting the substituted pyrazole with chloroacetic acid methyl ester in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors.

Comparison with Similar Compounds

Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate can be compared with other pyrazole derivatives such as:

    Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Methyl 2-[(3-methoxy-1-ethylpyrazol-4-yl)amino]acetate: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-7(2)13-6-8(10(12-13)16-4)11-5-9(14)15-3/h6-7,11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMCKDRGYDMGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OC)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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